Mesoprazine chemical structure and physicochemical properties
Mesoprazine chemical structure and physicochemical properties
Mesoprazine: Chemical Structure, Physicochemical Properties, and Analytical Methodologies An In-Depth Technical Guide for Researchers and Agrochemical Development Professionals
Executive Summary
Mesoprazine (CAS #1824-09-5) is a specialized synthetic compound belonging to the s-triazine class of chemicals, predominantly recognized for its application as a selective herbicide[1][2]. While some commercial biochemical databases erroneously conflate mesoprazine's text description with phenothiazine-based antipsychotics due to historical nomenclature overlaps[3], structural analysis definitively classifies it as a 6-chloro-s-triazine[1]. Its primary mode of action mirrors that of atrazine and simazine: the potent inhibition of Photosystem II (PSII) in broadleaf and grassy weeds. This whitepaper provides a rigorous examination of mesoprazine’s structural identity, physicochemical properties, and the validated experimental protocols required for its extraction and quantification in complex matrices.
Chemical Identity and Structural Analytics
The core scaffold of mesoprazine is a symmetrical 1,3,5-triazine ring. The herbicidal activity and environmental behavior of the molecule are dictated by its three distinct substituents[4]:
-
C6 Position : A chlorine atom, which is critical for the electrophilic binding affinity within the target protein pocket.
-
C2 Position : An isopropylamino group (-NH-CH(CH3)2), providing steric bulk that influences the molecule's degradation kinetics in soil.
-
C4 Position : A 3-methoxypropylamino group (-NH-CH2CH2CH2OCH3), which introduces a polar ether linkage, slightly increasing its hydrophilicity compared to purely alkylated triazines like propazine.
Table 1: Physicochemical Properties of Mesoprazine [3][4]
| Property | Value |
| IUPAC Name | 6-chloro-N2-isopropyl-N4-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine |
| CAS Registry Number | 1824-09-5 |
| Molecular Formula | C10H18ClN5O |
| Molecular Weight | 259.74 g/mol |
| Monoisotopic Mass | 259.1200 Da |
| SMILES String | COCCCNC1=NC(NC(C)C)=NC(Cl)=N1 |
| Elemental Composition | C: 46.24%, H: 6.99%, Cl: 13.65%, N: 26.96%, O: 6.16% |
| Storage Conditions | Dry, dark; 0–4 °C (short-term), -20 °C (long-term) |
Mechanism of Action: Photosystem II Inhibition
As an Application Scientist, I emphasize that understanding a molecule's macroscopic effect requires mapping its microscopic interactions. Mesoprazine acts as a potent competitive inhibitor within the chloroplast thylakoid membrane.
Specifically, mesoprazine binds to the plastoquinone-binding niche on the D1 protein of the Photosystem II (PSII) complex. By displacing the secondary electron acceptor, plastoquinone B (QB), mesoprazine severs the electron transport chain. The causality of plant death is not merely energy starvation; the blocked electron flow causes the primary electron acceptor (QA) to remain in a reduced state. This leads to the formation of triplet chlorophyll and the subsequent generation of highly reactive singlet oxygen and other Reactive Oxygen Species (ROS). The ROS rapidly induce lipid peroxidation, destroying membrane integrity and causing rapid cellular necrosis.
Mesoprazine Mode of Action: PSII electron transport blockade leading to ROS-induced cell death.
Environmental Fate and Degradation Pathways
The environmental persistence of mesoprazine is governed by microbial degradation. In adapted agricultural soils, bacteria possessing the atz and trz gene clusters rapidly metabolize s-triazines[5]. The degradation pathway typically initiates with hydrolytic dechlorination (catalyzed by the AtzA enzyme), replacing the C6 chlorine with a hydroxyl group. This single structural change abolishes its binding affinity to the D1 protein, rendering the molecule herbicidally inactive. Subsequent steps involve N-dealkylation of the isopropyl and methoxypropyl side chains, eventually leading to cyanuric acid and complete mineralization[5].
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, analytical workflows must be self-validating. The following protocols detail the extraction, quantification, and biological validation of mesoprazine, explaining the causality behind each methodological choice.
Protocol 1: Extraction and LC-MS/MS Quantification from Soil Matrices
Objective : To isolate mesoprazine from heterogeneous soil samples and quantify it with high specificity.
Step-by-Step Methodology :
-
Sample Homogenization & Spiking : Weigh 5.0 g of lyophilized, sieved soil into a 50 mL centrifuge tube. Causality: Lyophilization removes water content variability, ensuring reproducible extraction weights. Spike with 10 µL of isotopically labeled internal standard (e.g., Atrazine-d5). Self-Validation: The internal standard corrects for matrix effects and extraction losses downstream, ensuring quantitative trustworthiness.
-
Solvent Extraction : Add 15 mL of Acetonitrile:Water (80:20, v/v). Causality: Acetonitrile efficiently disrupts the hydrophobic interactions between the triazine ring and soil organic matter. The 20% water fraction is critical for swelling the soil pores, allowing the organic solvent to penetrate micro-aggregates.
-
Agitation & Centrifugation : Sonicate for 15 minutes, then centrifuge at 4000 × g for 10 minutes. Decant the supernatant.
-
Solid Phase Extraction (SPE) Cleanup : Condition an HLB (Hydrophilic-Lipophilic Balance) cartridge with 3 mL methanol followed by 3 mL water. Load the diluted supernatant. Causality: The polymeric HLB sorbent features both lipophilic and hydrophilic monomers. This dual nature captures both the hydrophobic triazine core and the polar methoxypropyl group of mesoprazine without requiring strict pH adjustments.
-
Elution & Reconstitution : Wash the cartridge with 5% methanol in water to remove polar interferences. Elute mesoprazine with 4 mL of pure methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of initial LC mobile phase.
-
LC-MS/MS Analysis : Inject 5 µL onto a C18 column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. Detect via Electrospray Ionization in positive mode (ESI+), utilizing Multiple Reaction Monitoring (MRM) transitions specific to m/z 260.1 (protonated mesoprazine).
Analytical workflow for the extraction and LC-MS/MS quantification of mesoprazine.
Protocol 2: In Vitro PSII Inhibition Assay (Chlorophyll Fluorescence)
Objective : To empirically validate the herbicidal potency of mesoprazine batches.
Step-by-Step Methodology :
-
Thylakoid Isolation : Extract thylakoid membranes from fresh spinach leaves using a blender and an ice-cold homogenization buffer (0.4 M sucrose, 10 mM NaCl, 50 mM Tricine, pH 7.8). Causality: The osmoticum (sucrose) prevents thylakoid swelling and rupture, while the Tricine buffer maintains the optimal pH for preserving the water-splitting complex and PSII structural integrity.
-
Mesoprazine Incubation : Suspend thylakoids in reaction buffer to a final chlorophyll concentration of 10 µg/mL. Add varying concentrations of mesoprazine (0.1 nM to 10 µM) dissolved in DMSO (final DMSO < 1%). Causality: Normalizing to chlorophyll concentration ensures a consistent ratio of inhibitor to PSII reaction centers across different biological replicates.
-
Fluorescence Measurement : Dark-adapt the samples for 15 minutes. Apply a saturating pulse of actinic light using a Pulse-Amplitude-Modulation (PAM) fluorometer.
-
Data Analysis : Calculate the maximum quantum yield of PSII (Fv/Fm). Self-Validation: A dose-dependent decrease in Fv/Fm directly correlates with the displacement of plastoquinone by mesoprazine, confirming the specific mechanism of action and the biological viability of the chemical batch.
References
-
[5] Title: Agronomic and environmental implications of enhanced s-triazine degradation - USDA ARS. Source: USDA Agricultural Research Service. URL:[Link]
-
[1] Title: mesoprazine data sheet. Source: BCPC Pesticide Compendium. URL: [Link]
-
[2] Title: List of herbicides - Wikipedia. Source: Wikipedia. URL: [Link]
